2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
描述
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex spirocyclic architecture and protonation state. The compound is officially designated as this compound, indicating the presence of a methyl substituent at position 2 and two hydrochloride counter-ions associated with the diazaspiro core structure.
The Chemical Abstracts Service registry number for this compound is 1795283-47-4, providing a unique identifier for database searches and regulatory documentation. This registry number specifically corresponds to the dihydrochloride salt form, distinguishing it from the free base compound which carries the separate registry number 135380-30-2. The molecular formula of the dihydrochloride salt is C₇H₁₆Cl₂N₂, reflecting the addition of two hydrochloride groups to the parent diazaspiro structure.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Chemical Abstracts Service Number | 1795283-47-4 | |
| Molecular Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol | |
| MDL Number | MFCD28118361 |
The standard International Chemical Identifier for this compound is InChI=1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H, which encodes the complete structural information including the spirocyclic framework and the two associated hydrochloride ions. The corresponding International Chemical Identifier Key is QYNVKDXQIYLXFI-UHFFFAOYSA-N, providing a compressed representation suitable for database indexing.
The Simplified Molecular Input Line Entry System representation is CN1CC2(C1)CCNC2.Cl.Cl, which clearly illustrates the spirocyclic connection between the two nitrogen-containing rings and the separate hydrochloride counter-ions. This notation effectively captures the essential connectivity pattern of the molecule while indicating the ionic nature of the salt form.
Molecular Geometry and Spirocyclic Architecture Analysis
The molecular architecture of this compound is characterized by a distinctive spirocyclic framework where two nitrogen-containing rings share a common carbon atom, designated as the spiro center. This unique structural arrangement creates a rigid three-dimensional geometry that significantly influences the compound's chemical and physical properties.
The spirocyclic system consists of a three-membered ring fused to a five-membered ring through a single carbon atom at position 4 of the larger ring structure. The notation [3.4] in the compound name specifically indicates this ring size combination, where the first number represents the smaller ring and the second number denotes the larger ring. This architectural framework is fundamentally different from conventional fused ring systems, as the two rings share only one atom rather than a common edge.
The nitrogen atoms are strategically positioned at carbons 2 and 6 within the spirocyclic framework, creating a 1,4-diazacycloheptane-like arrangement when viewed in the context of the overall ring system. The nitrogen at position 2 bears the methyl substituent, which introduces additional steric considerations and influences the overall molecular conformation. The presence of two nitrogen atoms within the rigid spirocyclic framework creates multiple sites for potential hydrogen bonding and electrostatic interactions.
| Structural Feature | Description | Significance |
|---|---|---|
| Spiro Center | Carbon atom shared by both rings | Provides rigid three-dimensional geometry |
| Ring System | [3.4] configuration | Creates unique conformational constraints |
| Nitrogen Positions | Locations 2 and 6 | Enables dual protonation and hydrogen bonding |
| Methyl Substituent | Attached to nitrogen at position 2 | Influences steric environment and reactivity |
The three-dimensional conformation of the molecule is largely determined by the inherent strain and geometric constraints imposed by the spirocyclic system. The smaller three-membered ring component necessarily adopts a planar configuration due to geometric constraints, while the five-membered ring exhibits envelope or half-chair conformations to minimize ring strain. The overall molecular shape resembles a twisted butterfly configuration, with the two rings extending in different spatial orientations from the central spiro carbon.
The spirocyclic architecture significantly restricts conformational flexibility compared to linear or simply cyclic analogues, resulting in a relatively rigid molecular framework. This conformational constraint has important implications for molecular recognition events and binding interactions, as the compound presents a well-defined three-dimensional pharmacophore that cannot readily adapt to different binding environments through conformational changes.
Crystallographic Data and Solid-State Configuration
The solid-state behavior of this compound is influenced by the ionic nature of the salt form and the specific geometric constraints imposed by the spirocyclic architecture. The dihydrochloride salt formation involves protonation of both nitrogen atoms within the spirocyclic framework, creating a dication that is stabilized by two chloride counter-ions.
In the crystalline state, the compound exists as a powder with characteristic physical properties that reflect the ionic interactions between the protonated diazaspiro cation and the chloride anions. The formation of the dihydrochloride salt significantly alters the intermolecular packing arrangements compared to the neutral parent compound, as electrostatic interactions between charged species dominate the crystal lattice organization.
The European Community number 834-231-0 has been assigned to this compound, providing regulatory identification for commercial and research applications. The solid-state form exhibits specific storage requirements, with recommended storage at room temperature under controlled atmospheric conditions to maintain chemical stability and prevent degradation.
| Physical Property | Characteristic | Implication |
|---|---|---|
| Physical Form | Powder | Facilitates handling and processing |
| Storage Temperature | Room temperature | Indicates thermal stability |
| Ionic Character | Dihydrochloride salt | Enhances solubility and stability |
| European Community Number | 834-231-0 | Regulatory identification |
The crystallographic organization is expected to involve extensive hydrogen bonding networks between the protonated nitrogen centers and the chloride counter-ions. These interactions create a three-dimensional network that stabilizes the crystal lattice and contributes to the overall physical properties of the solid material. The spirocyclic framework prevents close π-π stacking interactions that might be observed in aromatic systems, instead favoring packing arrangements that maximize electrostatic stabilization.
The molecular packing efficiency in the crystalline state is influenced by the non-planar geometry of the spirocyclic system, which creates specific spatial requirements for intermolecular arrangements. The presence of the methyl substituent at the nitrogen position introduces additional steric considerations that affect the optimal packing density and crystal habit formation.
Tautomeric Forms and Protonation State Dynamics
The protonation behavior of 2-methyl-2,6-diazaspiro[3.4]octane represents a fundamental aspect of its chemical identity, particularly in the context of the dihydrochloride salt formation. The compound contains two distinct nitrogen atoms with different electronic environments and steric accessibility, leading to sequential protonation events that can be characterized by specific acid dissociation constants.
The formation of the dihydrochloride salt involves the sequential addition of two protons to the nitrogen atoms within the spirocyclic framework. The nitrogen atom at position 2, which bears the methyl substituent, exhibits different basicity compared to the nitrogen at position 6 due to the electronic effects of the methyl group and the distinct steric environment. This difference in basicity results in preferential protonation sequences under controlled pH conditions.
The first protonation event typically occurs at the more basic nitrogen center, followed by protonation of the second nitrogen at lower pH values. The resulting dicationic species is stabilized by the two chloride counter-ions in the dihydrochloride salt form, creating a thermodynamically stable ionic complex. The protonation state dynamics are influenced by the rigid spirocyclic framework, which prevents significant conformational reorganization that might otherwise accommodate different protonation patterns.
| Protonation State | Charge | Stability | Counter-ions |
|---|---|---|---|
| Neutral Base | 0 | Moderate | None |
| Monoprotonated | +1 | Variable | 1 Chloride |
| Diprotonated | +2 | High | 2 Chlorides |
The chemical equilibria governing the protonation states can be described by sequential acid-base equilibrium expressions, with each protonation event characterized by a specific equilibrium constant. The spirocyclic constraint system influences these equilibrium positions by affecting the solvation patterns and electrostatic interactions around each nitrogen center.
Under physiological or neutral pH conditions, the compound exists predominantly in partially protonated forms, with the specific distribution depending on the exact pH value and ionic strength of the solution. The dihydrochloride salt form represents the fully protonated state, which is typically encountered under acidic conditions or when the compound is isolated as a stable salt for storage and handling purposes.
属性
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNVKDXQIYLXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795283-47-4 | |
| Record name | 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Detailed Stepwise Preparation Method
| Step | Reaction Description | Reagents & Conditions | Reaction Time & Temp | Yield & Notes |
|---|---|---|---|---|
| 1 | Condensation of ethyl nitroacetate with 1,8-diazabicyclo[5.4.0]undec-7-ene to form intermediate compound 2 | Ethyl nitroacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene, acetonitrile solvent | 12 hours at 25–80 °C | 55% yield; monitored by TLC (petroleum ether/ethyl acetate 5:1, Rf=0.3) |
| 2 | Catalytic hydrogenation of compound 2 to obtain compounds 3 and 4 (reduction of nitro group) | Raney nickel catalyst, methanol solvent, hydrogen gas at 1.2 MPa | 6 hours at 80 °C | Mixture used directly for next step; no isolated yield reported |
| 3 | Cyclization via base-promoted reaction of compounds 3 and 4 to form compound 5 | Sodium ethoxide in ethanol solvent | 3 hours at 80 °C | 43% yield after purification; TLC and NMR confirm structure |
| 4 | Hydrolysis and final conversion to target compound (potentially followed by salt formation) | Sodium hydroxide in ethanol/water mixture | 6 hours at 80 °C | 70% yield; purified by extraction and chromatography |
Reaction Scheme Summary
Step 1:
Compound 1 + Ethyl nitroacetate + 1,8-diazabicyclo[5.4.0]undec-7-ene → Compound 2
(Nucleophilic addition in acetonitrile)Step 2:
Compound 2 + H2 (Raney Ni catalyst) → Compound 3 + Compound 4
(Catalytic hydrogenation)Step 3:
Compound 3 + Compound 4 + Sodium ethoxide → Compound 5
(Base-promoted cyclization)Step 4:
Compound 5 + NaOH (ethanol/water) → Final compound (2-methyl-2,6-diazaspiro[3.4]octane derivative)
(Hydrolysis and purification)
Experimental Details and Analytical Data
-
- Compound 1 (50 g, 0.2 mol) dissolved in 1 L acetonitrile at 25 °C.
- Ethyl nitroacetate (33 g, 0.248 mol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (31 g, 0.207 mol) added.
- Stirred at 80 °C for 12 h.
- TLC confirmed complete reaction; product isolated by column chromatography.
-
- Compound 2 (35 g, 93.6 mmol) suspended with Raney nickel (35 g) in 800 mL methanol.
- Hydrogen introduced at 1.2 MPa, stirred at 80 °C for 6 h.
- Filtered and concentrated; mixture used directly.
-
- Mixture dissolved in 500 mL ethanol; sodium ethoxide (6.35 g, 93.5 mmol) added.
- Stirred at 80 °C for 3 h.
- Concentrated, extracted, dried, and purified by chromatography to yield compound 5 (11.2 g, 43%).
-
- Compound 5 (15 g, 50.33 mmol) treated with NaOH (4.0 g, 100.6 mmol) in 150 mL ethanol + 50 mL water.
- Stirred at 80 °C for 6 h.
- After workup and extraction, final compound obtained as white solid (9.5 g, 70%).
NMR Data (Representative for final compound):
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 4.32 (s, 1H), 4.13 (d, J=8.8 Hz, 1H), 3.99 (d, J=9.3 Hz, 1H), 3.92 (d, J=8.4 Hz, 1H), 3.82 (d, J=8.8 Hz, 1H), 3.30 (br s, 1H), 2.77–2.60 (m, 2H), 1.43 (s, 9H).
Analysis of Preparation Method
- Raw Materials: The use of ethyl nitroacetate and bicyclic amines provides accessible starting points.
- Reaction Conditions: Moderate temperatures (room temperature to 80 °C) and common solvents (acetonitrile, methanol, ethanol) facilitate scalability.
- Catalysis: Raney nickel hydrogenation is a standard, efficient reduction method.
- Yield Efficiency: Overall yields are moderate to good, with key purification steps ensuring product quality.
- Industrial Suitability: The method is designed for ease of scale-up, with straightforward reaction setups and manageable reaction times.
Summary Table of Preparation Steps
| Step | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl nitroacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene | Acetonitrile | 25–80 | 12 | 55 | Condensation, TLC monitored |
| 2 | Raney nickel, H2 | Methanol | 80 | 6 | N/A (mixture) | Catalytic hydrogenation |
| 3 | Sodium ethoxide | Ethanol | 80 | 3 | 43 | Cyclization, chromatography purification |
| 4 | Sodium hydroxide | Ethanol/Water | 80 | 6 | 70 | Hydrolysis, extraction, final compound |
化学反应分析
Types of Reactions
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted spiro compounds.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C7H16Cl2N2
- Molar Mass : 195.12 g/mol
- Structure : The compound features a spirocyclic structure where two rings are interconnected through a single atom, providing distinct chemical properties that enhance its reactivity and stability.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex spiro compounds and other organic molecules.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing researchers to explore its reactivity in different contexts .
Biology
- Enzyme Inhibition Studies : Research indicates that the compound may interact with specific enzymes, acting as an inhibitor or modulator of enzyme activity. This property is valuable in understanding biochemical pathways .
- Receptor Ligands : It is studied for its potential to bind to various receptors, influencing physiological processes relevant to drug design .
Medicine
- Therapeutic Potential : The compound has been investigated for its potential use in developing new drugs targeting diseases such as cancer and diabetes. Notable applications include:
Case Studies
Several studies highlight the compound's applications:
- Antitubercular Lead Development : A study explored derivatives of 2-Methyl-2,6-diazaspiro[3.4]octane as potential antitubercular agents, demonstrating its utility in medicinal chemistry .
- Inhibition Mechanisms : Research has shown that modifications of the compound can lead to selective inhibition of cancer-related pathways, showcasing its relevance in oncology .
作用机制
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Structural Analogues within the Spiro[3.4]octane Family
2,6-Diazaspiro[3.4]octane Dihydrochloride (CAS 1630906-93-2)
- Key Difference : Lacks the methyl group at position 2.
- Molecular Formula : C₆H₁₄Cl₂N₂ (MW: 185.09 g/mol) .
- However, the methyl group in the target compound enhances metabolic stability by blocking oxidative degradation pathways .
1-Methyl-1,6-diazaspiro[3.4]octane
- Key Difference : Methyl substitution at position 1 instead of position 2.
- Properties : Priced at $100/100 mg (AS140870) .
- Impact : Altered nitrogen positioning may affect hydrogen-bonding interactions with biological targets. The 2-methyl isomer (target compound) likely exhibits superior pharmacokinetic properties due to optimized spatial arrangement .
2-Boc-2,6-diazaspiro[3.4]octane
- Key Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group.
- Properties : Priced at $110/250 mg (AS18208) .
- Impact : The Boc group necessitates deprotection under acidic conditions, complicating synthetic workflows. The target compound’s dihydrochloride salt eliminates this step, streamlining synthesis .
Spirocyclic Compounds with Varied Ring Sizes
2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride
- Structure : Features a smaller spiro[3.3]heptane core (CAS L029095).
- Molecular Formula : C₆H₁₂Cl₂N₂ (MW: 187.08 g/mol) .
- However, the compact structure may improve blood-brain barrier penetration for CNS-targeted drugs .
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane (Trifluoroacetic Acid Salt)
- Key Difference : Contains a sulfonyl group instead of methyl.
- Properties : Higher polarity due to the sulfonyl group, likely reducing membrane permeability .
- Impact : The electron-withdrawing sulfonyl group alters reactivity, making it more suitable for covalent inhibitor design compared to the methylated target compound .
生物活性
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.
The molecular formula of this compound is , with a molecular weight of 199.12 g/mol. The spirocyclic nature of the compound contributes to its distinct chemical reactivity and stability, making it a valuable building block in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator, modulating various biochemical pathways depending on the target molecule involved.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitubercular Activity : A study demonstrated that derivatives of 2-Methyl-2,6-diazaspiro[3.4]octane exhibited potent inhibitory effects against Mycobacterium tuberculosis H37Rv, with one compound showing a minimal inhibitory concentration (MIC) of 0.016 μg/mL .
- CNS Disorders : The compound is being explored for its potential as a therapeutic agent in treating central nervous system disorders due to its ability to interact with neurotransmitter systems .
- Cancer Research : It has been identified as a promising candidate for developing inhibitors targeting the menin-MLL1 interaction, which is relevant in certain cancer types .
- Diabetes Treatment : Some derivatives have shown efficacy as VDAC1 inhibitors, which may be beneficial in diabetes management .
Case Study 1: Antitubercular Activity
In a recent study, twelve compounds derived from the diazaspiro core were synthesized and tested against M. tuberculosis. The results indicated that the incorporation of specific substituents significantly influenced the antitubercular activity, highlighting the potential for further optimization of these compounds for therapeutic use.
| Compound | MIC (μg/mL) | Notable Features |
|---|---|---|
| Compound 17 | 0.016 | Strong antitubercular activity |
| Compound 24 | 0.125 | Moderate activity with different substituent |
This study emphasizes the importance of structural modifications in enhancing biological activity against bacterial pathogens .
Case Study 2: CNS Applications
Another investigation focused on the neuropharmacological properties of derivatives of 2-Methyl-2,6-diazaspiro[3.4]octane. These studies aimed at assessing their effects on neurotransmitter modulation and potential anxiolytic activities. Preliminary findings suggest that certain modifications can enhance receptor binding affinity and selectivity towards dopamine receptors, indicating their potential for treating neuropsychiatric disorders.
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the methyl group at the 2-position.
- Formation of dihydrochloride salt to enhance solubility.
The synthesis pathway allows for various substitutions that can tailor the biological activity for specific applications in drug development .
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride?
- Methodological Answer : Synthesis typically involves spirocyclic amine formation via ring-closing reactions, followed by dihydrochloride salt precipitation. Characterization requires 1H/13C NMR for structural confirmation (peak assignments for spirocyclic protons and methyl groups) and HPLC-MS for molecular weight verification (C7H16Cl2N2, MW 199.12) . Cross-reference with CAS registry data (e.g., CAS 2227205-39-0) to validate identity .
Q. How can researchers verify the purity of this compound, and what thresholds are acceptable for in vitro studies?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Purity thresholds ≥98% are standard for biological assays, as evidenced by Certificates of Analysis (COA) from suppliers . For trace impurities, LC-HRMS or ion chromatography can detect residual solvents or counterions .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use fume hoods during weighing, nitrile gloves , and chemical-resistant goggles . Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s potential as an epigenetic modulator, given its structural similarity to LSD1 inhibitors?
- Methodological Answer : Build on structural analogs like Bomedemstat dihydrochloride (GC68795), which irreversibly inhibits LSD1 and increases H3K4/H3K9 methylation . Design cell-based assays (e.g., histone methylation ELISA) and pair with siRNA knockdown of LSD1 to confirm target specificity. Use ChIP-seq to map genome-wide methylation changes .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., conflicting NOESY or HSQC signals)?
- Methodological Answer : Perform dynamic NMR experiments to assess conformational flexibility in the spirocyclic core. Use DFT calculations to model low-energy conformers and compare predicted vs. observed coupling constants. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers optimize solubility for in vivo pharmacokinetic studies, given the compound’s zwitterionic nature?
- Methodological Answer : Screen pH-adjusted buffers (pH 3–7.4) and co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility. Use membrane permeability assays (e.g., PAMPA) to predict absorption. For in vivo work, employ prodrug strategies (e.g., esterification of tertiary amines) to improve bioavailability .
Q. What analytical approaches validate batch-to-batch consistency in synthetic campaigns?
- Methodological Answer : Implement multivariate analysis (e.g., PCA of NMR spectra) to detect subtle structural variations. Pair with thermogravimetric analysis (TGA) to assess hygroscopicity and XRPD to confirm crystalline form stability .
Data Analysis & Interpretation
Q. How should researchers interpret discrepancies between in vitro inhibitory activity (IC50) and cellular efficacy (EC50) for this compound?
- Methodological Answer : Evaluate membrane permeability (e.g., Caco-2 assays) and efflux transporter susceptibility (e.g., P-gp inhibition assays). Use radiolabeled tracers (e.g., ³H/¹⁴C) to quantify intracellular accumulation. Adjust assay media (e.g., serum-free vs. serum-containing) to mimic physiological conditions .
Q. What statistical methods are appropriate for analyzing dose-response data in high-throughput screening (HTS) campaigns?
- Methodological Answer : Apply four-parameter logistic regression (4PL) to calculate IC50/EC50 values. Use Z’-factor analysis to validate assay robustness. For multiplexed data (e.g., cytotoxicity + target inhibition), employ multivariate ANOVA to disentangle confounding variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
